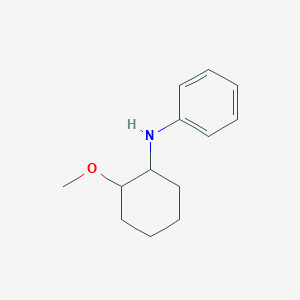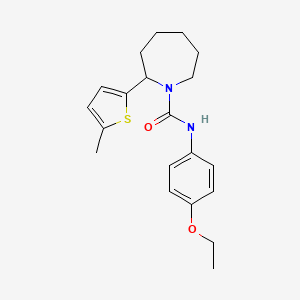
N-(4-ethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide, also known as ET1, is a compound that belongs to the class of azepane carboxamides. ET1 is a potent and selective antagonist of the endothelin A receptor, which is a G protein-coupled receptor that is involved in the regulation of blood pressure, vascular tone, and cell proliferation. ET1 has been extensively studied for its potential use in the treatment of cardiovascular diseases, cancer, and other disorders.
Mécanisme D'action
The endothelin A receptor is a G protein-coupled receptor that is widely expressed in various tissues, including vascular smooth muscle cells, cardiomyocytes, and cancer cells. Activation of the endothelin A receptor by its ligand, endothelin-1, leads to the activation of several intracellular signaling pathways, including the phospholipase C (PLC)-protein kinase C (PKC) pathway, the extracellular signal-regulated kinase (ERK) pathway, and the nuclear factor kappa B (NF-κB) pathway. These pathways are involved in the regulation of cell proliferation, apoptosis, and inflammation.
N-(4-ethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide, as a selective antagonist of the endothelin A receptor, binds to the receptor and prevents the activation of these intracellular signaling pathways. This leads to the inhibition of cell proliferation, induction of apoptosis, and attenuation of inflammation.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines, including breast cancer, prostate cancer, and melanoma. This compound also induces apoptosis in these cancer cells by activating caspase-3 and caspase-9.
In vivo studies have shown that this compound has potent anti-inflammatory effects in animal models of arthritis and colitis. This compound also has vasodilatory effects and can reduce blood pressure in animal models of hypertension.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-ethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide has several advantages for laboratory experiments, including its high potency and selectivity for the endothelin A receptor. This compound can be used to study the role of the endothelin system in various physiological and pathological processes. However, this compound also has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle the compound.
Orientations Futures
There are several future directions for the research on N-(4-ethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide. One direction is the development of novel this compound analogs with improved pharmacological properties, such as higher potency, selectivity, and bioavailability. Another direction is the investigation of the role of the endothelin system in the pathogenesis of various diseases, including cancer, cardiovascular diseases, and inflammatory disorders. The use of this compound as a therapeutic agent in clinical trials for these diseases is also an area of future research.
Méthodes De Synthèse
The synthesis of N-(4-ethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide involves several steps, including the preparation of the starting materials, the formation of the azepane ring, and the introduction of the thienyl and ethoxyphenyl substituents. The most commonly used method for the synthesis of this compound is the reaction of 2-(5-methyl-2-thienyl)acetic acid with N-(4-ethoxyphenyl)-1,6-diaminohexane in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Applications De Recherche Scientifique
N-(4-ethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide has been extensively studied for its potential use in the treatment of various diseases, including cardiovascular diseases, cancer, and inflammatory disorders. The endothelin system, which includes the endothelin A and B receptors and their ligands, has been shown to play a critical role in the regulation of vascular tone, blood pressure, and cell proliferation. This compound, as a selective antagonist of the endothelin A receptor, has the potential to modulate these physiological processes and provide therapeutic benefits.
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c1-3-24-17-11-9-16(10-12-17)21-20(23)22-14-6-4-5-7-18(22)19-13-8-15(2)25-19/h8-13,18H,3-7,14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVWNVCUSNKJQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCCCCC2C3=CC=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

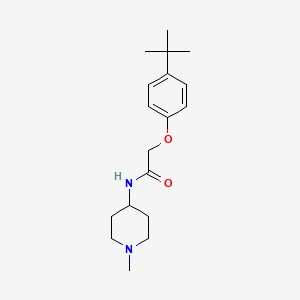
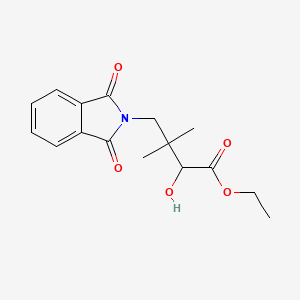
![{2-chloro-4-[(propylamino)sulfonyl]phenoxy}acetic acid](/img/structure/B5069040.png)
![N-(2-{[(2-methylphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5069042.png)
![2-amino-4-(2-methoxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B5069051.png)
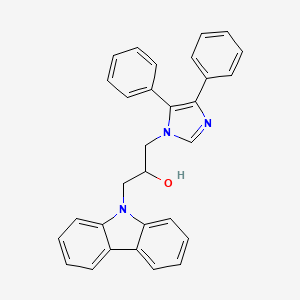
![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5069060.png)
![methyl 4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5069067.png)
![4-(1-benzyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)-N,N-diethylaniline](/img/structure/B5069070.png)
![2-(2-bromo-4-methylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B5069078.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(ethylamino)carbonyl]vinyl}-4-butoxybenzamide](/img/structure/B5069085.png)
![2-[4-methyl-3-(morpholin-4-ylsulfonyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5069108.png)
